molecular formula C9H18NS2- B1238744 (Dibutylamino)methanedithiol CAS No. 22296-18-0

(Dibutylamino)methanedithiol

Cat. No. B1238744
CAS RN: 22296-18-0
M. Wt: 204.4 g/mol
InChI Key: PHILTAYCISBENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutyldithiocarbamate is a member of the class of dithiocarbamate anions resulting from the removal of the proton from the dithiocarbamic acid moiety of dibutyldithiocarbamic acid. It is a conjugate base of a dibutyldithiocarbamic acid.

Scientific Research Applications

Electrochemiluminescence Systems

(Dibutylamino)methanedithiol, as part of the compound 2-(dibutylamino)ethanol (DBAE), has shown significant efficiency as a co-reactant in electrochemiluminescence (ECL) systems involving Ru(bpy)3^2+. This compound has been utilized to enhance the ECL emission, demonstrating its potential in analytical chemistry applications. Specifically, dopamine has been found to inhibit the ECL of the Ru(bpy)3^2+/DBAE system, which under optimum conditions allows for sensitive detection of dopamine within a specific concentration range. The inhibition mechanism is proposed to be due to the quenching of the reductive form of DBAE by dopamine oxidation products, offering a different perspective compared to previously reported systems (Xue et al., 2009).

Glucose Oxidase Assay

Another application of (dibutylamino)methanedithiol, through its derivative 2-(dibutylamino)ethanol, is observed in the development of a strong anodic ECL system involving dissolved oxygen. This system has been successfully applied to detect glucose oxidase, showcasing the potential of DBAE in bioanalytical assays. The novelty of this approach lies in the use of dissolved oxygen with DBAE to achieve strong anodic ECL emission in aqueous solutions, enabling sensitive detection mechanisms (Kargbo et al., 2014).

Enhanced Magnetic Performance

(Dibutylamino)methanedithiol, through its role in the synthesis of specific phthalocyanine compounds, has contributed to the development of materials with enhanced magnetic properties. Specifically, the incorporation of dibutylamino groups into one of the phthalocyanine ligands of a bis(phthalocyaninato) terbium complex has led to improved magnetic performance, including a high blocking temperature and a large effective spin-reversal energy barrier. This makes such materials promising for applications in molecular magnetism and information storage (Chen et al., 2017).

Kinetic Hydrate Inhibitors

In the field of oil and gas extraction, derivatives of (dibutylamino)methanedithiol, such as dibutylamine and its oxide, have been incorporated into polymers to act as kinetic hydrate inhibitors (KHIs). These polymers are particularly effective in preventing gas hydrate formation in cold subsea flow lines, demonstrating the applicability of dibutylamino compounds in industrial settings to enhance the safety and efficiency of hydrocarbon extraction processes (Kelland et al., 2022).

properties

CAS RN

22296-18-0

Molecular Formula

C9H18NS2-

Molecular Weight

204.4 g/mol

IUPAC Name

(dibutylamino)methanedithiol

InChI

InChI=1S/C9H20NS2/c1-3-5-7-10(9(11)12)8-6-4-2/h11-12H,3-8H2,1-2H3/q-1

InChI Key

PHILTAYCISBENR-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)[C-](S)S

Canonical SMILES

CCCCN(CCCC)[C-]([S])[S]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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